molecular formula C5H9F3Si B1353066 Silane, trimethyl(trifluoroethenyl)- CAS No. 1427-33-4

Silane, trimethyl(trifluoroethenyl)-

Cat. No.: B1353066
CAS No.: 1427-33-4
M. Wt: 154.2 g/mol
InChI Key: AFNVSCFNCGXMQC-UHFFFAOYSA-N
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Description

Silane, trimethyl(trifluoroethenyl)- is an organosilicon compound characterized by the presence of a trifluorovinyl group attached to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, trimethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of chlorotrifluoroethylene with trimethylsilyl chloride in the presence of an alkyllithium reagent such as t-butyllithium. The reaction is typically carried out in an inert atmosphere at low temperatures, followed by gradual warming to room temperature and fractional distillation to obtain the product .

Industrial Production Methods: Industrial production methods for trifluorovinyltrimethylsilane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl(trifluoroethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyltrimethylsilane include alkyllithium compounds, chlorosilanes, and various electrophiles. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from reactions involving trifluorovinyltrimethylsilane depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted trifluorovinyl compounds, while addition reactions can produce complex organosilicon compounds .

Scientific Research Applications

Silane, trimethyl(trifluoroethenyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which trifluorovinyltrimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluorovinyl group is highly reactive, allowing it to form strong bonds with other atoms and molecules. This reactivity is facilitated by the electron-withdrawing nature of the fluorine atoms, which stabilize the transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

    Trifluoromethyltrimethylsilane: Another organosilicon compound with a trifluoromethyl group instead of a trifluorovinyl group.

    Trifluoromethylsilane: A simpler compound with a trifluoromethyl group attached to a silicon atom.

Uniqueness: Silane, trimethyl(trifluoroethenyl)- is unique due to the presence of the trifluorovinyl group, which imparts distinct reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in the synthesis of complex fluorinated molecules and materials .

Properties

IUPAC Name

trimethyl(1,2,2-trifluoroethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNVSCFNCGXMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458636
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427-33-4
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorotrifluoroethylene of the formula (10) is treated with n-butyl lithium and then reacted with chlorotrimethylsilane of the formula (11) to obtain 1,1,2-trifluoro-2-trimethylsilylethylene of the formula (12). Then, without isolation, this compound (12) is reacted further with a lithium compound of the formula (13) to obtain a difluoroethylene compound of the formula (14).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, trimethyl(trifluoroethenyl)-

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